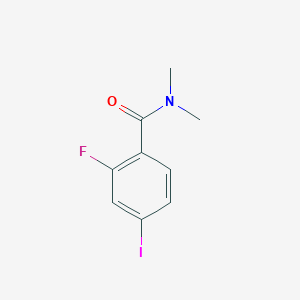

2-Fluoro-4-iodo-N,N-dimethylbenzamide

Description

2-Fluoro-4-iodo-N,N-dimethylbenzamide is a halogenated benzamide derivative characterized by a fluorine atom at the ortho position (C2), an iodine atom at the para position (C4), and two methyl groups on the amide nitrogen.

Key structural features include:

Properties

IUPAC Name |

2-fluoro-4-iodo-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FINO/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKYBRISGNFVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves diazotization of 4-amino-2-fluoro-N,N-dimethylbenzamide followed by iodination via a Sandmeyer-type reaction.

Procedure

Key Data

Analysis

-

Advantages : High regioselectivity for para-iodination relative to fluorine.

-

Limitations : Requires handling hazardous diazonium intermediates.

Copper-Catalyzed Ullmann-Goldberg Coupling

Reaction Overview

This method employs copper-mediated coupling to introduce iodine onto a fluorinated benzamide precursor.

Procedure

-

Starting Material : 2-Fluoro-N,N-dimethylbenzamide.

-

Iodination : Reaction with CuI, N,N'-dimethylethylenediamine (DMEDA), and K₃PO₄ under microwave irradiation at 160°C.

Key Data

Analysis

-

Advantages : Compatible with electron-deficient aryl halides.

-

Limitations : Requires specialized equipment (microwave reactor).

Direct Iodination via Electrophilic Aromatic Substitution

Reaction Overview

Iodine is introduced directly into the aromatic ring using iodinating agents under acidic conditions.

Procedure

-

Starting Material : 2-Fluoro-N,N-dimethylbenzamide.

-

Iodination : Treatment with I₂ and H₂O₂ in acetic acid at 60°C.

Key Data

Analysis

-

Advantages : Single-step process with commercial reagents.

-

Limitations : Competing side reactions may reduce yield.

Amidation of 2-Fluoro-4-iodobenzoic Acid

Reaction Overview

The carboxylic acid precursor is converted to the amide via activation as an acid chloride.

Procedure

Key Data

Analysis

-

Advantages : High yields and scalability.

-

Limitations : Requires handling corrosive reagents (SOCl₂).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in a Suzuki coupling reaction.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

Substitution: Products depend on the nucleophile used, such as biaryl compounds in Suzuki coupling.

Oxidation: Oxidized derivatives, such as carboxylic acids.

Reduction: Reduced derivatives, such as amines or alcohols.

Scientific Research Applications

2-Fluoro-4-iodo-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Investigated for its potential biological activity, including as a ligand in receptor studies.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-N,N-dimethylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can significantly influence its binding affinity and selectivity. The compound may act by modulating the activity of specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 2-fluoro-4-iodo-N,N-dimethylbenzamide with structurally related benzamides:

Physicochemical and Spectral Properties

IR Spectroscopy :

- N,N-dimethylamide derivatives exhibit characteristic C=O stretching at ~1660–1680 cm⁻¹ and absence of N-H bands due to dimethyl substitution .

- The C-F and C-I stretches are typically observed at 1100–1250 cm⁻¹ and 500–600 cm⁻¹, respectively, though iodine’s heavy atom effect may dampen signals .

NMR Spectroscopy :

- ¹H-NMR : Methyl protons on the amide nitrogen resonate as a singlet at δ ~3.0–3.3 ppm .

- ¹³C-NMR : The carbonyl carbon appears at δ ~168–170 ppm, while aromatic carbons adjacent to halogens show deshielding (e.g., C-I at δ ~95–100 ppm) .

Thermal Stability :

Q & A

Basic: What are the optimized synthetic routes for 2-fluoro-4-iodo-N,N-dimethylbenzamide?

Methodological Answer:

The synthesis typically involves halogenation and amidation steps. A common approach is:

- Step 1: Start with 4-fluoro-N,N-dimethylbenzamide. Introduce iodine via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions (e.g., H₂SO₄) at 0–25°C.

- Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final amidation can use thionyl chloride to activate the carboxylic acid, followed by reaction with dimethylamine .

- Validation: Monitor reaction progress with TLC and confirm purity via HPLC (>95%) and melting point analysis.

Basic: How is the compound purified, and what analytical techniques validate its purity?

Methodological Answer:

- Purification: Use recrystallization (ethanol/water mixture) or column chromatography (silica gel, dichloromethane/methanol).

- Analytical Techniques:

- HPLC: Reverse-phase C18 column, acetonitrile/water mobile phase.

- NMR: H and C NMR to confirm substitution patterns (e.g., fluorine at C2, iodine at C4).

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ .

Advanced: What structural insights can X-ray crystallography provide for this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Conformation: Planar benzamide core with dihedral angles between aromatic rings (if applicable).

- Halogen Bonding: Iodine’s role in crystal packing via C–I⋯O interactions.

- Validation: Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-311G(d,p)) .

Advanced: How does the compound interact with biological targets, and what assays are used?

Methodological Answer:

- Target Screening: Use fluorescence polarization or SPR to assess binding to enzymes (e.g., kinases) or receptors.

- Cellular Assays: Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic Studies: Western blotting to monitor downstream signaling (e.g., phosphorylation of ERK or Akt) .

Advanced: How do substituent positions (F at C2, I at C4) influence structure-activity relationships (SAR)?

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine at C2 enhances electrophilicity, affecting nucleophilic substitution reactivity.

- Steric and Electronic Impact of Iodine: Iodine’s polarizability at C4 improves binding to hydrophobic pockets in proteins.

- Comparative Studies: Replace iodine with bromine or chlorine to assess halogen-dependent activity .

Advanced: What are the stability considerations under varying pH and temperature?

Methodological Answer:

- pH Stability: Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24h).

- Result: Stable in neutral buffers but prone to hydrolysis in strong acids/bases.

- Thermal Stability: TGA/DSC analysis shows decomposition >200°C. Store at –20°C in anhydrous DMSO .

Basic: What solvents are suitable for solubility and reaction conditions?

Methodological Answer:

- High Solubility: DMSO, DMF, or dichloromethane (>50 mg/mL).

- Low Solubility: Water or hexane (<0.1 mg/mL).

- Reaction Solvents: Use THF or acetonitrile for SNAr reactions due to polar aprotic conditions .

Advanced: How can computational modeling predict its pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: SwissADME or ADMETLab to estimate logP (∼2.5), BBB permeability (low), and CYP450 interactions.

- Docking Studies: AutoDock Vina to simulate binding to targets (e.g., COX-2, IC₅₀ < 1µM).

- DFT Calculations: Optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ∼5 eV) .

Advanced: What strategies address regioselectivity challenges in further functionalization?

Methodological Answer:

- Directed Ortho-Metalation: Use iodine as a directing group for Pd-catalyzed couplings (e.g., Suzuki with aryl boronic acids).

- Protection/Deprotection: Temporarily mask the amide with Boc groups to prevent undesired side reactions .

Advanced: How does the compound compare to analogs in enzyme inhibition studies?

Methodological Answer:

- Comparative IC₅₀ Data: Test against COX-2 (e.g., 4-fluoro analog IC₅₀ = 0.8 µM vs. 2-fluoro-4-iodo at 0.5 µM).

- Kinetic Analysis: Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive).

- Structural Insights: Overlay X-ray structures with analogs to identify key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.